CYP450 Inhibition Profile Across Major Hepatic Isoforms
The target compound was profiled against a panel of recombinant human CYP isoforms and human liver microsomes. Respectable selectivity was observed for CYP2C19 (Ki = 70 nM) over CYP1A2 (IC50 = 390 nM), CYP2C8 (IC50 = 2,420 nM), CYP3A4 (IC50 = 5,330 nM), and CYP2B6 (IC50 = 15,400 nM) [1][2]. This represents a >5.5-fold selectivity window for CYP2C19 over CYP1A2 and >34-fold over CYP3A4. In contrast, many 9-substituted fluorene carboxamides (e.g., indecainide) are metabolized primarily by CYP2D6 and CYP3A4, exhibiting a distinctly different isoform interaction fingerprint .
| Evidence Dimension | CYP2C19 inhibitory potency (Ki) vs. CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC50 = 5,330 nM; CYP1A2 IC50 = 390 nM; CYP2C8 IC50 = 2,420 nM; CYP2B6 IC50 = 15,400 nM |
| Comparator Or Baseline | Indecainide (9-aminoalkyl fluorene carboxamide): primarily metabolized by CYP2D6 and CYP3A4, with distinct isoform selectivity profile |
| Quantified Difference | CYP2C19/CYP3A4 selectivity ratio = 76-fold (Ki vs. IC50); CYP2C19/CYP2B6 selectivity ratio = 220-fold |
| Conditions | Recombinant human CYP2C19 (3-O-methylfluorescein substrate, 3 min preincubation); human liver microsomes for CYP3A4 (midazolam, 5 min preincubation), CYP1A2 (phenacetin), CYP2C8 (paclitaxel), and CYP2B6 (bupropion), all with LC-MS/MS detection |
Why This Matters
A CYP2C19-selective inhibition profile, combined with low CYP3A4 liability, reduces the risk of metabolism-dependent drug-drug interactions compared to indacainide-like analogs that rely on CYP3A4 clearance.
- [1] BindingDB. BDBM50380522 (CHEMBL2018907). CYP450 inhibition data curated by ChEMBL from Amgen. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 (accessed 2026-05-01). View Source
- [2] ChEMBL. CHEMBL2018907. CYP450 bioactivity data. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-01). View Source
